6-Methoxy-2-naphthaleneboronic acid
Overview
Description
6-Methoxy-2-naphthaleneboronic acid is an organic compound with the molecular formula C11H11BO3. It is a derivative of naphthalene, where a boronic acid group is attached to the second position and a methoxy group is attached to the sixth position of the naphthalene ring. This compound is known for its utility in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction .
Mechanism of Action
Target of Action
6-Methoxy-2-naphthaleneboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants in these chemical reactions, which include Suzuki-Miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .
Mode of Action
The compound interacts with its targets through chemical reactions. For example, in Suzuki-Miyaura coupling, it reacts with an organohalide in the presence of a base and a palladium catalyst to form a biaryl . In copper-catalyzed trifluoromethylation, it reacts with a trifluoromethylating reagent in the presence of a copper catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, in the synthesis of aryl ketones, it can contribute to the formation of key intermediates in various biochemical pathways .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its role as a reactant in chemical reactions. It contributes to the formation of various chemical products, which can have diverse effects depending on their nature .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . It should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
It is known to be used in Suzuki-Miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-naphthaleneboronic acid typically involves the following steps:
Bromination: The starting material, 6-methoxy-2-naphthol, is brominated to form 6-bromo-2-methoxynaphthalene.
Lithiation: The brominated compound is then treated with a strong base such as sec-butyllithium to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is reacted with a boron source, such as triisopropyl borate, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-naphthaleneboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives
Oxidative Coupling: The compound can undergo oxidative coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidative Coupling: Copper catalysts and oxidizing agents such as oxygen or air are typically employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidative Coupling: Biaryl compounds.
Scientific Research Applications
6-Methoxy-2-naphthaleneboronic acid has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is employed in the synthesis of organic materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 6-Methoxy-2-naphthylboronic acid
- 6-Methoxynaphthalene-2-boronic acid
- 2-Naphthylboronic acid
Comparison: 6-Methoxy-2-naphthaleneboronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the naphthalene ring. This combination allows for specific reactivity in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. Similar compounds, such as 2-naphthylboronic acid, lack the methoxy group, which can influence their reactivity and applications .
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAVYWCPSMLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405140 | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156641-98-4 | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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